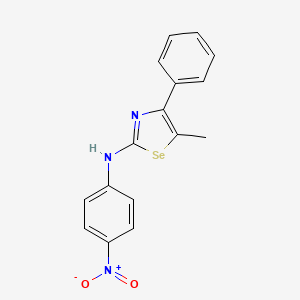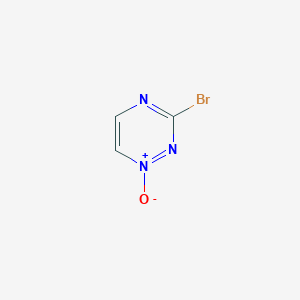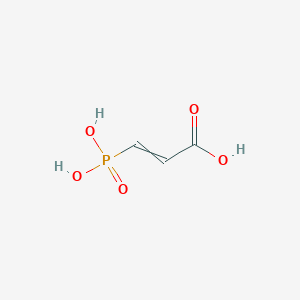![molecular formula C30H20Cl2O2 B14492465 2,3-Bis[chloro(phenyl)methylidene]-1,4-diphenylbutane-1,4-dione CAS No. 64184-64-1](/img/structure/B14492465.png)
2,3-Bis[chloro(phenyl)methylidene]-1,4-diphenylbutane-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Bis[chloro(phenyl)methylidene]-1,4-diphenylbutane-1,4-dione is a complex organic compound characterized by its unique structure, which includes multiple phenyl and chloro groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis[chloro(phenyl)methylidene]-1,4-diphenylbutane-1,4-dione typically involves multi-step organic reactions. One common method includes the condensation of appropriate benzaldehyde derivatives with a suitable diketone under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Bis[chloro(phenyl)methylidene]-1,4-diphenylbutane-1,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons, depending on the reducing agent used.
Substitution: The chloro groups in the compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons.
Aplicaciones Científicas De Investigación
2,3-Bis[chloro(phenyl)methylidene]-1,4-diphenylbutane-1,4-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,3-Bis[chloro(phenyl)methylidene]-1,4-diphenylbutane-1,4-dione involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, influencing their activity and function.
Pathways Involved: It may participate in redox reactions, nucleophilic substitutions, and other chemical processes that modulate biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2,3-Bis(bromo(phenyl)methylidene)-1,4-diphenylbutane-1,4-dione
- 2,3-Bis(fluoro(phenyl)methylidene)-1,4-diphenylbutane-1,4-dione
- 2,3-Bis(iodo(phenyl)methylidene)-1,4-diphenylbutane-1,4-dione
Uniqueness
2,3-Bis[chloro(phenyl)methylidene]-1,4-diphenylbutane-1,4-dione is unique due to its specific chloro substituents, which impart distinct reactivity and properties compared to its bromo, fluoro, and iodo analogs
Propiedades
Número CAS |
64184-64-1 |
|---|---|
Fórmula molecular |
C30H20Cl2O2 |
Peso molecular |
483.4 g/mol |
Nombre IUPAC |
2,3-bis[chloro(phenyl)methylidene]-1,4-diphenylbutane-1,4-dione |
InChI |
InChI=1S/C30H20Cl2O2/c31-27(21-13-5-1-6-14-21)25(29(33)23-17-9-3-10-18-23)26(28(32)22-15-7-2-8-16-22)30(34)24-19-11-4-12-20-24/h1-20H |
Clave InChI |
DVZRSAWLCZQWOK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=C(C(=O)C2=CC=CC=C2)C(=C(C3=CC=CC=C3)Cl)C(=O)C4=CC=CC=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzyl [(4-carbamoylphenyl)methyl]carbamate](/img/structure/B14492393.png)

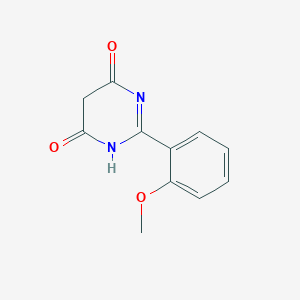
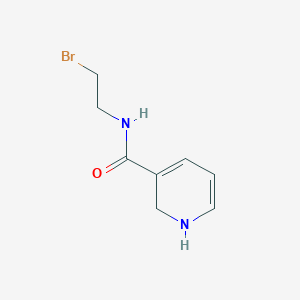


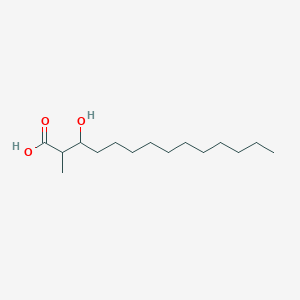
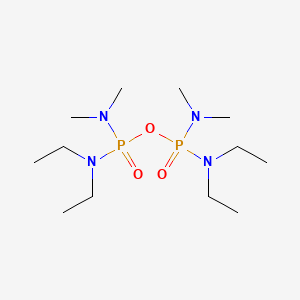
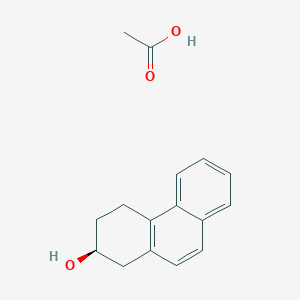
![4-[2-[Butyl(propyl)amino]ethyl]-2-methoxyphenol;hydrochloride](/img/structure/B14492429.png)
